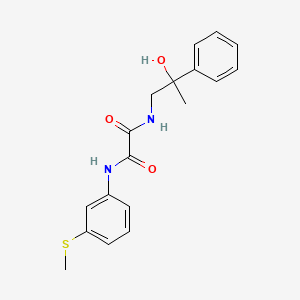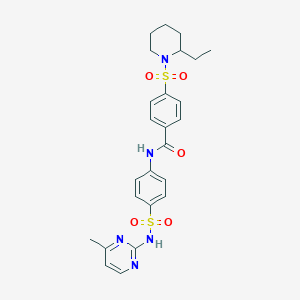![molecular formula C18H17N3O3 B2410698 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide CAS No. 941965-78-2](/img/structure/B2410698.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido [1,2-a]-pyrimidine-3-carboxylates is proposed .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various methods including IR, 1 HNMR, ESI–MS, and CHN analysis . The molecular formula is C18H25N3O2 and the molecular weight is 315.417.Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : The research focuses on synthesizing various heterocyclic compounds, including pyrimidine derivatives, which show promising insecticidal and antibacterial potential. Such compounds are prepared through cyclocondensation reactions facilitated by microwave irradiation, highlighting the efficiency of modern synthetic methods in creating biologically active molecules (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Radioligand Development for Imaging : Radiosynthesis of compounds like [18F]PBR111 demonstrates the application in developing selective radioligands for imaging translocator proteins with PET, indicating the role of these compounds in medical diagnostics and the study of diseases such as neurodegenerative disorders (F. Dollé et al., 2008).
Antimicrobial Activity : Synthesis of new pyrimidinone and oxazinone derivatives shows significant antimicrobial activities, suggesting these compounds could serve as potential leads for developing new antibiotics. This research underscores the continuous need for novel antimicrobial agents in the fight against drug-resistant bacteria (A. Hossan et al., 2012).
Antifungal and Anticancer Applications
Antifungal Effects : The development and testing of dimethylpyrimidin-derivatives for their antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This research contributes to the discovery of new antifungal agents, which are crucial for addressing fungal infections in agriculture and medicine (N. N. Jafar et al., 2017).
Cancer Research : The synthesis of 5-deaza analogues of aminopterin and folic acid, which exhibit significant anticancer activity, provides insights into the development of new cancer therapeutics. Such studies are foundational for understanding the molecular mechanisms of action and for the design of drugs with improved efficacy and reduced toxicity (T. Su et al., 1986).
Mécanisme D'action
A new series of 4-oxo-4 H -pyrido [1,2- a ]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized and evaluated for their in vitro anti-HIV-1 activity . The designed compounds bind into the active site of IN such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .
Propriétés
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-15-19-13(2)17(18(23)21(15)10-12)20-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGEUJAYKDZJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)COC3=CC=CC=C3)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

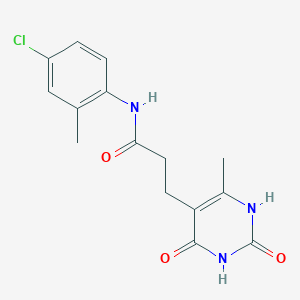
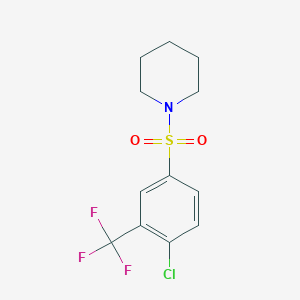

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)
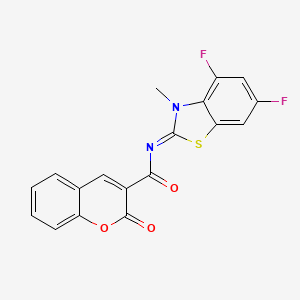
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
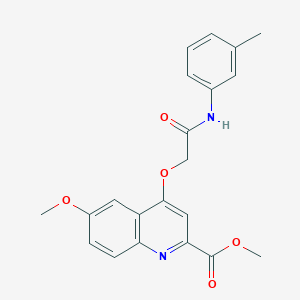
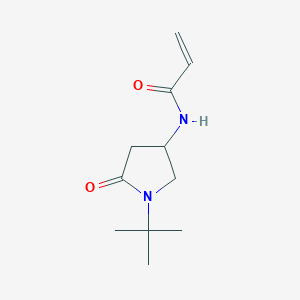
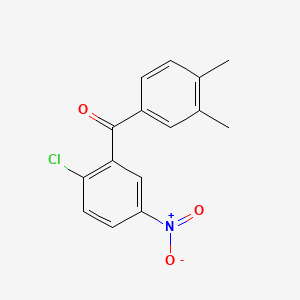
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)

